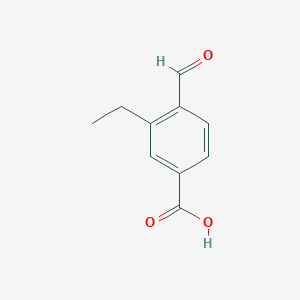

3-ethyl-4-formylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

3-ethyl-4-formylbenzoic acid |

InChI |

InChI=1S/C10H10O3/c1-2-7-5-8(10(12)13)3-4-9(7)6-11/h3-6H,2H2,1H3,(H,12,13) |

InChI Key |

TZWFSZVZXNXHLB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)O)C=O |

Origin of Product |

United States |

Nomenclature and Systematics of 3 Ethyl 4 Formylbenzoic Acid

IUPAC Naming Conventions and Common Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 4-ethyl-3-formylbenzoic acid . nih.gov This name is derived by prioritizing the carboxylic acid group as the principal functional group, which assigns the "-benzoic acid" suffix to the parent benzene (B151609) ring. The carbon atom of the carboxyl group is designated as position 1 on the ring. Consequently, the substituents are located at positions 3 and 4.

While the request for this article specified "3-ethyl-4-formylbenzoic acid," another valid, and often preferred, IUPAC name is 4-ethyl-3-formylbenzoic acid. nih.gov The numbering of the substituents on the benzene ring is done to give the principal functional group (the carboxylic acid) the lowest possible locant, which is C1. Then, the other substituents are numbered to have the lowest possible locants. In this case, the ethyl and formyl groups are at positions 4 and 3 respectively.

In addition to its IUPAC name, the compound is also known by several synonyms. These alternative names are often used in commercial and laboratory settings. Some of the common synonyms include:

3-formyl-4-ethyl-benzoic acid. nih.gov

4-ethyl-3-formyl benzoic acid. nih.gov

The compound is also identified by its unique CAS Registry Number, which is 1187028-46-1 . chemscene.com

| Identifier Type | Identifier |

| IUPAC Name | 4-ethyl-3-formylbenzoic acid nih.gov |

| Synonym | 3-formyl-4-ethyl-benzoic acid nih.gov |

| Synonym | 4-ethyl-3-formyl benzoic acid nih.gov |

| CAS Number | 1187028-46-1 chemscene.com |

Synthetic Methodologies for 3 Ethyl 4 Formylbenzoic Acid

Established Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-formylbenzoic acid is typically accomplished through multi-step linear sequences that build the molecule by sequentially introducing the required functional groups onto a simpler aromatic starting material. These methods rely on well-understood, classical organic reactions.

Multi-step Linear Syntheses

A common conceptual approach to synthesizing polysubstituted aromatic compounds like this compound involves a linear sequence of reactions. Such a synthesis might start from a commercially available precursor, such as 3-ethyltoluene. The process would involve the oxidation of the methyl group to a carboxylic acid, followed by the introduction of the formyl group at the desired position. The order of these steps is crucial to ensure correct regioselectivity.

For instance, a plausible route involves the formylation of an existing ethylbenzoic acid precursor. The presence of both an activating ethyl group and a deactivating, meta-directing carboxylic acid group requires careful selection of the formylation method to achieve substitution at the desired C-4 position, which is ortho to the ethyl group and meta to the carboxyl group.

Key Precursors and Intermediate Transformations

The selection of precursors is fundamental to a successful synthesis. A key precursor for this compound is 3-ethylbenzoic acid . This intermediate can then be subjected to a formylation reaction.

A significant transformation in this sequence is the introduction of the aldehyde (formyl) group. One established method for such a transformation on an activated aromatic ring is directed ortho-metalation . In this process, the carboxylic acid group is used to direct a strong base to deprotonate the adjacent ortho position (C-2 or C-6). However, to achieve formylation at the C-4 position, a different strategy is required, such as electrophilic aromatic substitution on a more activated precursor before the final oxidation to the carboxylic acid.

An alternative pathway could begin with 4-bromo-2-ethyltoluene . This precursor could undergo metal-halogen exchange followed by formylation with a reagent like N,N-dimethylformamide (DMF) to yield 3-ethyl-4-methylbenzaldehyde . The final step would be the selective oxidation of the methyl group to a carboxylic acid.

Reagents and Reaction Conditions

The specific reagents and conditions are critical for controlling the outcome of each synthetic step.

Directed Metalation and Formylation : This strategy often employs strong organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. The subsequent formylation is achieved by quenching the resulting aryllithium species with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF) .

Vilsmeier-Haack Reaction : This is another classical method for formylating activated aromatic rings, using a mixture of phosphorus oxychloride (POCl₃) and DMF.

Hydrolysis : In routes where the carboxylic acid is protected as an ester (e.g., ethyl 3-ethyl-4-formylbenzoate), a final hydrolysis step is necessary. This is typically achieved by refluxing with a strong acid, such as concentrated hydrochloric acid (conc. HCl) , or by saponification with a base like sodium hydroxide (B78521) followed by an acidic workup.

The table below summarizes typical reagents used in these established synthetic transformations.

| Transformation | Key Reagents | Typical Solvents | Conditions |

| Metalation | n-BuLi or iPrMgCl | THF, Diethyl ether | Low temperature (-78 °C to 0 °C) |

| Formylation | DMF | THF | Low temperature, followed by workup |

| Ester Hydrolysis | conc. HCl or NaOH | Water/Alcohol | Reflux |

| Oxidation | KMnO₄ or CrO₃ | Water, Acetic Acid | Heat |

Emerging Synthetic Strategies

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, reducing reaction times, and employing more sustainable techniques. Emerging strategies for the synthesis of complex molecules like this compound include microwave-assisted synthesis and advanced catalytic approaches.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating a wide range of chemical reactions. ajrconline.org By using microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. ajrconline.organalis.com.my

For the synthesis of this compound, microwave irradiation could be applied to several steps. For example, esterification or hydrolysis reactions that might take several hours under conventional reflux can often be completed in minutes in a microwave reactor. researchgate.net Similarly, multicomponent reactions, such as the condensation of a formylbenzoic acid derivative with other reactants, have been shown to be highly efficient under microwave conditions. mdpi.comsemanticscholar.org This technology offers a greener and more efficient alternative to traditional methods. ajrconline.org

The table below compares conventional and microwave-assisted approaches for a representative organic reaction.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Hours to Days | Minutes | analis.com.my |

| Energy Efficiency | Low (bulk heating) | High (direct molecular heating) | ajrconline.org |

| Yields | Often moderate to good | Often good to excellent | analis.com.my |

| Side Reactions | More prevalent due to long heating | Often reduced | researchgate.net |

Catalytic Approaches for Targeted Functionalization

The development of novel catalytic systems offers precise and efficient ways to functionalize aromatic rings. These methods can provide access to target molecules that are difficult to synthesize using traditional stoichiometric reagents.

For a molecule like this compound, catalytic strategies could be employed for the key formylation step. For example, a precursor such as 3-ethyl-4-halobenzoic acid could be subjected to a palladium-catalyzed carbonylation reaction in the presence of a reducing agent (e.g., a silane) to introduce the formyl group directly. This approach avoids the use of harsh organolithium reagents.

Furthermore, C-H activation is a cutting-edge strategy that involves the direct functionalization of a carbon-hydrogen bond. A directed C-H formylation, guided by a suitable directing group and catalyzed by a transition metal (like palladium, rhodium, or ruthenium), could potentially install the aldehyde group at the C-4 position with high regioselectivity. Research into catalytic reactions involving related molecules, such as the use of organocatalysts with 2-formylbenzoic acid, demonstrates the potential for these advanced methods in synthesizing complex aromatic compounds. beilstein-journals.org These catalytic approaches represent the future of efficient and selective organic synthesis.

One-Pot and Multicomponent Reactions

The drive for efficiency, atom economy, and reduced environmental impact in chemical synthesis has led to the increasing prominence of one-pot and multicomponent reactions. These advanced synthetic strategies offer significant advantages over traditional multi-step syntheses by minimizing intermediate isolation and purification steps, thereby saving time, reagents, and solvents. For a molecule with multiple functional groups like this compound, such approaches could provide elegant and efficient synthetic pathways.

One-pot syntheses combine multiple reaction steps in a single reaction vessel. This can be achieved by carefully controlling reaction conditions to enable sequential transformations or by using reagents that can facilitate multiple steps. Multicomponent reactions (MCRs) are a subset of one-pot reactions where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. researchgate.net The exploration of these methodologies for the synthesis of substituted benzaldehydes and benzoic acid derivatives is an active area of research.

A notable one-pot procedure for the synthesis of substituted benzaldehydes involves a two-step, one-pot reduction/cross-coupling of Weinreb amides. acs.orgrug.nlresearchgate.net This method utilizes a stable aluminum hemiaminal as a protected aldehyde intermediate, which can then undergo a cross-coupling reaction with various organometallic reagents. acs.orgrug.nlresearchgate.net This strategy allows for the introduction of a wide range of alkyl and aryl substituents. acs.orgrug.nlresearchgate.net While a direct synthesis of this compound using this method is not explicitly reported, the general applicability of the reaction suggests a potential route starting from a suitably protected dicarboxylic acid derivative.

The general scope of this one-pot reduction/cross-coupling strategy for producing substituted benzaldehydes is illustrated by the variety of functional groups that are tolerated and the different organolithium reagents that can be employed. The reaction typically proceeds with good to excellent yields.

Table 1: Examples of Substituted Benzaldehydes Synthesized via a One-Pot Reduction/Cross-Coupling Procedure

| Entry | Weinreb Amide | Organolithium Reagent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Bromo-N-methoxy-N-methylbenzamide | n-BuLi | 4-Butylbenzaldehyde | 85 |

| 2 | N-Methoxy-N,4-dimethylbenzamide | n-BuLi | 4-Butyl-N-methoxy-N-methylbenzamide | - |

| 3 | 4-Cyano-N-methoxy-N-methylbenzamide | n-BuLi | 4-Butyl-N-methoxy-N-methylbenzamide | - |

| 4 | N-Methoxy-N-methyl-[1,1'-biphenyl]-4-carboxamide | n-BuLi | 4'-Butyl-[1,1'-biphenyl]-4-carbaldehyde | 92 |

| 5 | N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide | n-BuLi | 4-(Trifluoromethyl)benzaldehyde | 78 |

Data sourced from multiple studies on one-pot synthesis of substituted benzaldehydes. acs.orgrug.nlresearchgate.net

Multicomponent reactions involving building blocks similar to this compound, such as 2-formylbenzoic acid, have been developed for the synthesis of various heterocyclic structures. For instance, a novel four-component reaction between 2-formylbenzoic acids, malononitrile, isocyanides, and alcohols has been demonstrated to efficiently produce alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives. acs.orgnih.govacs.org This reaction showcases the power of MCRs to construct complex molecules with multiple functional groups in a single synthetic operation. acs.orgnih.govacs.org

Another example is the three-component reaction between 2-formylbenzoic acids, malononitrile, and isocyanides in dichloromethane, which yields isochromeno[3,4-b]pyrroles. acs.orgnih.govacs.org These reactions highlight the utility of the formyl and carboxylic acid functionalities on a benzene (B151609) ring as versatile handles for constructing diverse molecular architectures through multicomponent strategies.

Table 2: Examples of Products from Multicomponent Reactions Involving 2-Formylbenzoic Acid

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type |

|---|---|---|---|---|

| 2-Formylbenzoic acid | Malononitrile | Isocyanide | Alcohol | Alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate |

| 2-Formylbenzoic acid | Malononitrile | Isocyanide | - | Isochromeno[3,4-b]pyrrole |

This table represents the types of products that can be synthesized from multicomponent reactions involving 2-formylbenzoic acid and other reagents. acs.orgnih.govacs.orgbeilstein-journals.orgnih.gov

Furthermore, one-pot cascade reactions of 2-formylbenzoic acid with β-keto acids have been developed for the sustainable synthesis of 3-substituted phthalides. beilstein-journals.orgnih.gov These reactions, often carried out in green solvents like glycerol, proceed through an aldol (B89426) condensation followed by cyclization. beilstein-journals.orgnih.gov The development of such methodologies underscores the potential for creating complex molecular scaffolds from simple, functionalized benzoic acids in an efficient and environmentally conscious manner.

While specific one-pot or multicomponent reactions for the direct synthesis of this compound are not prominently featured in the literature, the existing methodologies for similarly substituted aromatic compounds provide a strong foundation for the future development of such efficient synthetic routes.

Chemical Reactivity and Mechanistic Investigations of 3 Ethyl 4 Formylbenzoic Acid

Reactions Involving the Formyl Group

The aldehyde (formyl) functionality in 3-ethyl-4-formylbenzoic acid is the primary site for the chemical transformations discussed below. Its reactivity is influenced by the electronic effects of the ethyl and carboxylic acid groups on the benzene (B151609) ring.

Aldehyde Condensation Reactions

Condensation reactions involving the formyl group are fundamental in organic synthesis for forming new carbon-carbon and carbon-nitrogen bonds.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. For this compound, this would involve the reaction of its aldehyde group with a compound containing an active methylene (B1212753) group (e.g., malonic acid or its esters) in the presence of a weak base catalyst like piperidine (B6355638) or pyridine (B92270). The reaction proceeds through the formation of a stable intermediate, which then eliminates a molecule of water to yield an α,β-unsaturated product. The Doebner modification of this reaction utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, often leading to subsequent decarboxylation.

Table 1: Expected Reactants and Products in Knoevenagel Condensation of this compound

| Reactant with Active Methylene Group | Expected Product Structure |

| Malonic acid | (E)-3-(4-carboxy-2-ethylphenyl)acrylic acid |

| Diethyl malonate | Diethyl 2-((E)-4-carboxy-2-ethylbenzylidene)malonate |

| Cyanoacetic acid | (E)-3-(4-carboxy-2-ethylphenyl)-2-cyanoacrylic acid |

Note: The stereochemistry of the product is typically the more stable E-isomer.

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. It involves the reaction of the formyl group of this compound with a phosphorus ylide (a Wittig reagent). The reaction mechanism is believed to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides generally lead to (Z)-alkenes, while stabilized ylides predominantly form (E)-alkenes.

Table 2: Representative Wittig Reagents and Expected Olefin Products from this compound

| Wittig Reagent | Ylide Type | Expected Major Alkene Isomer |

| (Triphenylphosphoranylidene)methane | Non-stabilized | 4-ethyl-3-vinylbenzoic acid (Z) |

| Ethyl (triphenylphosphoranylidene)acetate | Stabilized | (E)-3-(4-carboxy-2-ethylphenyl)acrylate |

| Benzyltriphenylphosphonium chloride | Non-stabilized | 4-ethyl-3-((Z)-styryl)benzoic acid |

The Povarov reaction is a [4+2] cycloaddition reaction used for the synthesis of tetrahydroquinolines. In the context of this compound, it would first be converted to an imine by reaction with an aniline. This imine would then react with an electron-rich alkene, such as a styrene (B11656) or an enol ether, to yield a substituted tetrahydroquinoline. The reaction is typically catalyzed by a Lewis acid. Vinylogous Povarov reactions, where an extended unsaturated system is present in either the dienophile or the imine component, allow for the synthesis of tetrahydroquinolines with olefinic substituents.

The reaction of the formyl group of this compound with a primary amine leads to the formation of an imine, also known as a Schiff base. This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. The optimal pH for this reaction is generally mildly acidic, around 4.5, as sufficient acid is needed to protonate the hydroxyl group of the intermediate carbinolamine to facilitate its elimination as water, while ensuring that the amine nucleophile is not fully protonated and rendered non-reactive.

Oxidation Reactions

The formyl group of this compound can be oxidized to a carboxylic acid group, which would result in the formation of 3-ethylterephthalic acid. Various oxidizing agents can be employed for this transformation. The challenge in this particular oxidation lies in the potential for side-chain oxidation of the ethyl group under harsh conditions. Therefore, mild and selective oxidizing agents would be preferred to ensure the selective conversion of the aldehyde to a carboxylic acid.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety allows for a different set of transformations, primarily centered on nucleophilic acyl substitution after activation of the carbonyl group.

The most common reaction of the carboxylic acid group is esterification, which involves reacting it with an alcohol to form an ester.

Detailed Research Findings: The classic method for this transformation is the Fischer-Speier esterification, where the carboxylic acid is heated with an excess of an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and using the alcohol as a solvent or removing water as it forms can drive the reaction to completion. masterorganicchemistry.com

Alternative methods that avoid strongly acidic conditions are also prevalent:

Steglich Esterification: This method uses a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), and an acylation catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). It is particularly useful for acid-sensitive substrates. commonorganicchemistry.com

Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an alcohol to give the ester. commonorganicchemistry.com

Alkylation of Carboxylate: The carboxylic acid can be deprotonated with a base to form a carboxylate salt, which can then act as a nucleophile and react with an alkyl halide (e.g., iodomethane) to form the corresponding ester. commonorganicchemistry.com

A patent describes the synthesis of adamantyl 4-formylbenzoate (B8722198) from 4-formylbenzoic acid and adamantanol, illustrating a practical application of esterification for this class of compounds. google.com

| Method | Key Reagents | General Conditions | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Heating, often with excess alcohol. | chemguide.co.uk |

| Steglich Esterification | Alcohol, DCC, DMAP | Mild, room temperature conditions. | commonorganicchemistry.com |

| Via Acyl Chloride | 1) SOCl₂ or (COCl)₂ 2) Alcohol, Base | Two-step process; intermediate is highly reactive. | commonorganicchemistry.com |

| Alkylation | 1) Base 2) Alkyl Halide (e.g., CH₃I) | Good for simple alkyl esters like methyl esters. | commonorganicchemistry.com |

The formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine is a cornerstone of organic and medicinal chemistry.

Detailed Research Findings: Direct reaction between a carboxylic acid and an amine is generally unfavorable as it results in an acid-base reaction to form a stable salt. fishersci.be Therefore, the carboxylic acid must first be "activated." This is typically achieved using coupling reagents that convert the hydroxyl group of the acid into a better leaving group. luxembourg-bio.com

A vast array of coupling reagents has been developed, with carbodiimides being among the most common. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. researchgate.net These reactions are often performed with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or DMAP, which act as acyl transfer agents to form highly reactive intermediates and suppress side reactions. researchgate.net A study on the synthesis of amide derivatives of 4-formylbenzoic acid successfully employed a combination of EDC, DMAP, HOBt, and a base (DIPEA). researchgate.net

| Coupling Reagent | Common Additive(s) | Key Advantages | Reference |

|---|---|---|---|

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP | Water-soluble urea byproduct, easy workup. | researchgate.net |

| DCC (Dicyclohexylcarbodiimide) | HOBt | Effective and widely used. | luxembourg-bio.com |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA or other bases | High efficiency, low rates of racemization. | |

| CDI (Carbonyldiimidazole) | None required | Simple, one-pot procedure. | scribd.com |

Beyond ester and amide formation, activating the carboxylic acid group opens pathways to other important chemical transformations. The conversion of the carboxylic acid into a more electrophilic species is the key first step.

Detailed Research Findings: The most common activated intermediates are acyl chlorides and acid anhydrides.

Acyl Chloride Formation: Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are standard for converting carboxylic acids into acyl chlorides. fishersci.be This highly reactive intermediate can then be treated with a variety of nucleophiles to form different derivatives.

Acid Anhydride Formation: Anhydrides can be formed by reacting the carboxylic acid with a dehydrating agent or by reacting a carboxylate salt with an acyl chloride. fishersci.be

Once activated, the acyl group can undergo substitution with nucleophiles such as thiols to form thioesters or undergo Friedel-Crafts acylation with another aromatic ring. Another potential, though more advanced, transformation is decarboxylative coupling, where the entire carboxylic acid group is removed and replaced via a radical intermediate, often mediated by photoredox catalysis. princeton.edu

Aromatic Ring Functionalization and Derivatization

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces one of the hydrogen atoms on the ring. The position of this substitution is directed by the electronic effects of the substituents already present. libretexts.org

Detailed Research Findings: Specific studies on the EAS reactions of this compound were not found. However, the outcome can be predicted by analyzing the directing effects of the three substituents:

-COOH (Carboxylic Acid): This is a deactivating group (makes the ring less reactive than benzene) and a meta-director due to its electron-withdrawing resonance and inductive effects. libretexts.org

-CHO (Formyl): This is also a deactivating group and a meta-director for the same reasons as the carboxylic acid group. libretexts.org

-CH₂CH₃ (Ethyl): This is an activating group (makes the ring more reactive than benzene) and an ortho, para-director due to its electron-donating inductive effect and hyperconjugation. libretexts.org

The positions on the ring are influenced as follows:

Position 2 is ortho to the ethyl group and meta to the formyl group.

Position 5 is meta to the ethyl group, ortho to the formyl group, and meta to the carboxylic acid group.

Position 6 is para to the ethyl group and ortho to the carboxylic acid group.

In an EAS reaction, there is a competition between the directing effects. The activating ethyl group strongly favors substitution at its ortho and para positions (positions 2 and 6). The deactivating formyl and carboxylic acid groups direct incoming electrophiles to position 5. Generally, activating groups have a stronger influence than deactivating groups. Therefore, substitution is most likely to occur at the positions activated by the ethyl group, particularly position 6, which is para to the ethyl group and less sterically hindered than position 2. Position 5 is strongly deactivated by two electron-withdrawing groups.

Thus, in reactions like nitration (with HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃), the major product would be expected to be the 6-substituted derivative of this compound.

Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for aromatic compounds, involving the replacement of an atom, typically hydrogen, with an electrophile. wikipedia.org The reactivity and regioselectivity of the benzene ring in this compound are dictated by the electronic effects of its three substituents: the ethyl group (-CH₂CH₃), the formyl group (-CHO), and the carboxylic acid group (-COOH).

The aromatic ring's π-electron system attacks an electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the rate-determining step. uci.edulumenlearning.com

A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and yielding the substituted product. uci.edu

The directing effects and reactivity influences of the substituents on this compound are summarized below:

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

| -CH₂CH₃ (Ethyl) | C3 | Electron-donating | None | Activating | Ortho, Para |

| -CHO (Formyl) | C4 | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |

| -COOH (Carboxylic Acid) | C1 | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |

The ethyl group at position C3 is an alkyl group, which is activating and directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions. uci.edu The formyl group at C4 and the carboxylic acid at C1 are both strongly deactivating groups that direct incoming electrophiles to their meta positions (C2 and C6 for the formyl group; C3 and C5 for the carboxyl group). uci.edu

Considering the positions of the existing substituents, the potential sites for electrophilic attack are C2, C5, and C6.

Position C2: Is ortho to the activating ethyl group and meta to the deactivating formyl group.

Position C5: Is meta to the activating ethyl group and meta to the deactivating carboxylic acid group.

Position C6: Is para to the activating ethyl group and meta to the deactivating formyl group.

The directing effects are therefore convergent. The activating ortho, para-directing ethyl group and the deactivating meta-directing formyl and carboxyl groups all steer the incoming electrophile towards positions C2 and C6. Between C2 and C6, steric hindrance from the adjacent ethyl group at C3 might slightly disfavor substitution at C2 compared to C6. Therefore, in common SEAr reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃), the major products would be expected to be the 2-substituted and 6-substituted derivatives, with the latter potentially being favored. lumenlearning.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SEAr, this reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com Aromatic rings themselves are typically electron-rich and thus unreactive towards nucleophiles. youtube.com

The this compound molecule does not possess a suitable leaving group (like a halide) for a standard SNAr reaction. However, if a halogen were introduced onto the ring, for instance at the C2 or C6 position, the molecule would become a potential substrate for SNAr.

The mechanism for SNAr is typically an addition-elimination process: chemistrysteps.commasterorganicchemistry.com

Addition: A strong nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

In a hypothetical substrate like 2-bromo-3-ethyl-4-formylbenzoic acid, the formyl group (-CHO) is para to the bromine leaving group, and the carboxylic acid group (-COOH) is ortho. Both are strong EWGs that would stabilize the negative charge of the Meisenheimer complex through resonance, thereby activating the ring for nucleophilic attack. chemistrysteps.comyoutube.com The presence of these activating groups makes the SNAr pathway plausible for suitably substituted derivatives of this compound. youtube.com

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling reaction, which joins an organoboron species (like a boronic acid or boronic ester) with an organic halide or triflate, is particularly versatile and widely used. youtube.comyoutube.com

For this compound to participate in a Suzuki-Miyaura reaction, it would first need to be converted into either a suitable organohalide or an organoboron derivative.

Scenario 1: As the Organohalide Component A halogenated derivative, such as 6-bromo-3-ethyl-4-formylbenzoic acid, could be coupled with various aryl or vinyl boronic acids. The catalytic cycle for the Suzuki reaction generally involves three main steps: youtube.com

Oxidative Addition: A Palladium(0) complex inserts into the carbon-halide bond of the aryl halide.

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium complex, displacing the halide. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

A representative reaction is shown below:

| Aryl Halide | Boronic Acid | Conditions | Product |

|---|---|---|---|

| 6-bromo-3-ethyl-4-formylbenzoic acid | Phenylboronic acid | Pd(0) catalyst, Base (e.g., Na₂CO₃, K₃PO₄) | 3-ethyl-4-formyl-[1,1'-biphenyl]-6-carboxylic acid |

Scenario 2: As the Organoboron Component Alternatively, a boronic acid derivative, such as 3-ethyl-4-formyl-6-(dihydroxyboranyl)benzoic acid, could be synthesized. This compound could then be coupled with various aryl or vinyl halides. The reaction is known to tolerate a wide range of functional groups, making it suitable for complex molecules. youtube.comnih.gov

Regioselectivity and Diastereoselectivity in Complex Reaction Pathways

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In reactions involving this compound, regioselectivity is primarily governed by the electronic and steric influences of the existing substituents.

As discussed in the context of electrophilic aromatic substitution (Section 3.3.1), the directing effects of the ethyl, formyl, and carboxyl groups converge to favor substitution at the C2 and C6 positions. This represents a high degree of regiocontrol.

In more complex synthetic sequences, regioselectivity can be a critical factor. For instance, in the synthesis of phthalazinone derivatives from substituted 2-formylbenzoic acids, subsequent functionalization steps like bromination can be highly regioselective. acs.orgresearchgate.net By analogy, a multi-step synthesis starting from this compound would require careful consideration of the regiochemical outcome at each step to achieve the desired isomer.

Kinetic and Thermodynamic Analyses of Key Transformations

The rates and outcomes of reactions involving this compound are governed by kinetic and thermodynamic principles.

Thermodynamic Control: Under thermodynamic control, the product distribution reflects the relative stabilities of the final products. If the reaction is reversible, the most stable product will eventually predominate. SEAr reactions are generally irreversible, and the final step—the rearomatization of the ring—is highly exergonic, making the aromatic product thermodynamically very stable. lumenlearning.com

Studies on related compounds, such as the enzyme-catalyzed dynamic kinetic resolution of 2-formylbenzoic acids to produce chiral phthalidyl esters, highlight the application of kinetic principles to control stereochemical outcomes. researchgate.net Such strategies rely on the differential rates of reaction of enantiomers to achieve high enantiomeric excess. While not directly applied to this compound in available literature, these methods demonstrate how kinetic analysis is crucial for developing stereoselective transformations of substituted benzoic acids.

Derivatization Strategies and Molecular Diversification of 3 Ethyl 4 Formylbenzoic Acid

Synthesis of Ester Derivatives

The carboxylic acid moiety of 3-ethyl-4-formylbenzoic acid is a prime target for esterification, a fundamental reaction in organic synthesis that can be used to modify the compound's solubility, stability, and reactivity. A common method for the synthesis of its ester derivatives is through the reaction of the parent acid with an alcohol in the presence of an acid catalyst.

Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which can then readily react with an alcohol to form the corresponding ester. For instance, the synthesis of tert-butyl 4-formylbenzoate (B8722198) has been achieved by the esterification of 4-formylbenzoic acid chloride with t-butanol. A similar strategy could be employed for this compound.

A patent describes the synthesis of adamantyl 4-formylbenzoate from 4-formylbenzoic acid and adamantanol using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents. This method is particularly useful for coupling with sterically hindered alcohols.

| Reactant | Reagent(s) | Product | Yield |

| 4-Formylbenzoic acid | Adamantanol, DCC, DMAP | Adamantyl 4-formylbenzoate | 40% |

| 4-Bromobenzoic acid | Anhydrous ethanol, Thionyl chloride | Ethyl 4-bromobenzoate | Not specified |

This table presents data for analogous compounds to illustrate the esterification process.

Synthesis of Amide Derivatives

The formation of amide bonds is a cornerstone of medicinal chemistry and materials science. The carboxylic acid group of this compound can be readily converted into a wide range of amide derivatives through coupling with primary or secondary amines.

A general and efficient method for amide synthesis involves the in-situ activation of the carboxylic acid with coupling reagents, followed by the addition of an amine. Common coupling reagents include carbodiimides like DCC. Alternatively, the carboxylic acid can be converted to a more reactive species such as an acid chloride, which then reacts with an amine to form the amide.

Another approach for amide synthesis is the direct condensation of carboxylic acids and amines mediated by reagents like titanium tetrachloride (TiCl4) in a suitable solvent like pyridine (B92270). This method has been shown to be effective for a wide range of substrates with preservation of stereochemical integrity for chiral compounds. More sustainable, solvent-free methods for amide synthesis from carboxylic acids and urea (B33335), using boric acid as a catalyst, have also been developed.

| Carboxylic Acid | Amine | Coupling Method | Product |

| Benzoic acid | Aniline | TiCl4, Pyridine | N-Phenylbenzamide |

| General Carboxylic Acid | Urea | Boric acid (catalyst), heat | Primary Amide |

This table showcases general methods for amide synthesis applicable to this compound.

Introduction of Heterocyclic Moieties onto the Benzoic Acid Scaffold

The aldehyde functionality of this compound serves as a key handle for the construction of various heterocyclic rings. Through condensation and cyclization reactions with appropriate nucleophiles, a diverse range of heterocyclic systems can be appended to the benzoic acid core.

For example, the formyl group can react with binucleophilic reagents to form heterocycles. A patent describes the synthesis of a Schiff base by reacting adamantyl 4-formylbenzoate with o-aminothiophenol, which is a precursor to forming more complex heterocyclic structures. This type of reaction highlights how the aldehyde can be a gateway to nitrogen- and sulfur-containing heterocycles.

The synthesis of thiazolyl derivatives from related formyl-substituted aromatic compounds has also been reported. For instance, ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate has been used as a key intermediate in the synthesis of thiazolyl α-aminophosphonate derivatives. This demonstrates the potential for the formyl group of this compound to participate in the formation of thiazole rings.

| Starting Material | Reagent(s) | Resulting Heterocycle |

| Adamantyl 4-formylbenzoate | o-Aminothiophenol | Schiff Base (precursor to Thiazoline/Thiazine) |

| Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | Aryl amines, Diethyl phosphite | Thiazolyl α-aminophosphonates |

This table illustrates the synthesis of heterocyclic systems from analogous formyl-substituted aromatic compounds.

Incorporation into Polymer Architectures and Functional Monomers

Molecules that possess multiple reactive functional groups, such as this compound, are valuable as functional monomers for the synthesis of polymers with tailored properties. The carboxylic acid and aldehyde groups can both participate in polymerization reactions or be used for post-polymerization modification.

The carboxylic acid can be converted into a polymerizable group, such as an acrylate or methacrylate ester. Alternatively, it can be used in step-growth polymerization reactions, for example, to form polyesters or polyamides. The aldehyde group can also be involved in polymerization, for instance, through condensation reactions, or it can be preserved as a pendant functional group on the polymer chain for subsequent modifications.

The design of functional monomers is crucial for creating polymers with specific applications, such as in biomedical fields or as advanced materials. For example, monomers containing boronic acid have been used to create glucose-responsive hydrogels. Similarly, the functionalities of this compound could be leveraged to design novel monomers for a variety of polymer architectures.

Applications of 3 Ethyl 4 Formylbenzoic Acid As a Versatile Synthetic Building Block

Precursor in Materials Science and Polymer Chemistry

Surface Functionalization of Mesoporous Silica (B1680970) Nanoparticles (MSNs) and Other Nanomaterials

Mesoporous silica nanoparticles (MSNs) are widely investigated as carriers for drug delivery and other biomedical applications due to their high surface area, tunable pore size, and biocompatibility. A key strategy to enhance their functionality is the modification of their surfaces with organic molecules. This surface functionalization can control drug release, improve targeting to specific cells, and enhance biocompatibility.

Intermediate in the Synthesis of Bio-Relevant Scaffolds and Chemical Probes

The unique arrangement of ethyl, formyl, and carboxylic acid groups on a benzene (B151609) ring makes 3-ethyl-4-formylbenzoic acid a valuable intermediate in the synthesis of more complex molecules with biological relevance.

Retinoid Analogues

Retinoids are a class of compounds related to vitamin A that play crucial roles in vision, cell growth, and differentiation. Synthetic retinoid analogues are of significant interest in medicinal chemistry, particularly in the development of cancer treatments. The structure of many potent retinoids consists of a bulky, lipophilic portion connected to a polar group, often a carboxylic acid.

The benzoic acid moiety is a common component of these synthetic analogues. nih.gov Research has shown that structural modifications to this part of the molecule can lead to analogues with greater receptor selectivity, for instance, between retinoic acid receptors (RAR) and retinoid X receptors (RXR). nih.gov Benzoic acid derivatives are used to create compounds that mimic the biological activity of retinoic acid, sometimes with significantly greater potency. nih.gov The synthesis of these analogues often involves coupling a substituted benzoic acid with other cyclic or acyclic structures. mdpi.comgoogle.com Therefore, this compound represents a potential starting material for novel retinoid analogues, where the ethyl and formyl groups could be used to modulate the compound's size, shape, and electronic properties to fine-tune its interaction with retinoid receptors.

Enzymatic Probes for Active Site Investigations (e.g., Transketolase)

Transketolase is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway and is dependent on the cofactor thiamine (B1217682) diphosphate (B83284) (ThDP). nih.gov Its active site is located at the interface between the two identical subunits of the enzyme dimer. nih.gov The inhibition of transketolase has been linked to diminished tumor cell proliferation, making it a target for therapeutic intervention. nih.gov

Chemical probes are essential tools for studying the structure and function of enzyme active sites. These probes are typically small molecules designed to bind to the active site, either covalently or non-covalently, allowing researchers to map its topology and identify key amino acid residues. Molecules with aldehyde and carboxylic acid functionalities can be effective probes. The aldehyde can form reversible covalent bonds (Schiff bases) with lysine (B10760008) residues, while the carboxylic acid can form hydrogen bonds or ionic interactions with other residues. Although direct studies using this compound as a probe for transketolase have not been documented, its structure suggests potential as an investigational tool for this or other enzyme active sites. Non-charged thiamine analogs have been successfully developed as potent inhibitors of transketolase, demonstrating that a variety of small molecules can be designed to interact with its active site. nih.gov

Role in Industrial Chemical Processes and Impurity Control

In large-scale industrial synthesis, even minor byproducts can have significant impacts on product purity, process efficiency, and cost. Substituted benzoic acids often appear as intermediates or impurities in major chemical production processes.

Formation and Removal in Industrial Synthesis (e.g., Terephthalic Acid Production)

Terephthalic acid (TPA) is a commodity chemical produced on a massive scale, primarily for the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net The most common production method is the catalytic air oxidation of p-xylene (B151628) in an acetic acid solvent. chemicalbook.com In this process, the two methyl groups of p-xylene are oxidized to carboxylic acids.

This oxidation occurs in steps, leading to the formation of intermediate products. One of the most significant and problematic impurities is 4-formylbenzoic acid, also known as 4-carboxybenzaldehyde (4-CBA). chemicalbook.comwikipedia.org This compound is formed when one methyl group is fully oxidized to a carboxylic acid while the other is only partially oxidized to an aldehyde. wikipedia.org Because of its structural similarity to TPA, 4-CBA is difficult to remove and its presence is detrimental to the polymerization process, acting as a chain terminator and reducing the molecular weight of the resulting PET. chemicalbook.comresearchgate.net

By analogy, this compound would be a key intermediate and critical impurity in the theoretical production of TPA from p-diethylbenzene. The oxidation of one ethyl group would lead to an acetyl group which is then oxidized to a carboxylic acid, while the other ethyl group could be partially oxidized, ultimately leading to the formation of the formyl group, creating the analogous impurity. The removal of such impurities is a critical step in producing high-purity TPA suitable for polymerization. researchgate.netmdpi.com

| Impurity Name | Chemical Formula | Typical Feedstock | Impact on PET Synthesis |

| 4-Formylbenzoic Acid (4-CBA) | C₈H₆O₃ | p-Xylene | Acts as a chain terminator, reducing polymer molecular weight. researchgate.net |

| p-Toluic Acid | C₈H₈O₂ | p-Xylene | An intermediate that can remain if oxidation is incomplete. |

| Benzoic Acid | C₇H₆O₂ | p-Xylene (from decarboxylation) | Can result from side reactions or degradation of TPA. mdpi.com |

| This compound | C₁₀H₁₀O₃ | p-Diethylbenzene (theoretical) | Analogous to 4-CBA, expected to be a chain terminator. |

Optimization of Industrial Production Methods

Given the negative impact of impurities like 4-formylbenzoic acid on the final product, significant effort is dedicated to optimizing industrial processes to minimize their formation and facilitate their removal. chemicalbook.com Strategies for optimizing TPA production include:

Reaction Conditions: Adjusting temperature, pressure, and residence time in the oxidation reactor to ensure complete conversion of intermediates to the final product. chemicalbook.com

Catalyst Systems: Modifying the cobalt-manganese-bromine catalyst system to enhance its activity and selectivity towards the complete oxidation of both alkyl groups.

Purification Processes: Implementing downstream purification steps to remove residual impurities. A common method involves hydrogenation, where impurities like 4-CBA are reduced to the more easily separable p-toluic acid, followed by crystallization. chemicalbook.comgoogle.com

These optimization principles are directly applicable to controlling the levels of this compound if p-diethylbenzene were used as a feedstock. The fundamental challenge of managing partially oxidized intermediates remains the same, requiring a multi-faceted approach combining reaction engineering and purification technology to achieve the high-purity monomers required for polymer production. chemicalbook.com

Computational and Theoretical Investigations of 3 Ethyl 4 Formylbenzoic Acid and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the molecular and electronic properties of organic compounds from first principles. researchgate.net These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and energy. DFT, using functionals like B3LYP or B3PW91 with basis sets such as 6-311G(d,p), has proven effective for balancing computational cost and accuracy in studying molecules of similar complexity. dergipark.org.tr Such calculations are instrumental in optimizing molecular geometry to find the most stable conformation and in computing a wide range of molecular properties.

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can determine the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding chemical behavior. Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.

Other calculated descriptors, such as chemical potential, hardness, and electrophilicity, provide a quantitative basis for predicting how the molecule will behave in chemical reactions. For instance, the presence of the electron-donating ethyl group at the 3-position is expected to raise the HOMO energy level of 3-ethyl-4-formylbenzoic acid compared to its parent compound, 4-formylbenzoic acid, potentially increasing its reactivity as a nucleophile. Conversely, the electron-withdrawing formyl and carboxyl groups lower the LUMO energy, making the aromatic ring susceptible to nucleophilic attack.

Table 1: Illustrative Reactivity Descriptors Calculated via DFT (Note: The following data for the related compound 4-formylbenzoic acid is provided for illustrative purposes to demonstrate the output of such calculations. rsc.org)

| Descriptor | Symbol | Calculated Value (4-formylbenzoic acid) rsc.org | Description |

| HOMO Energy | EHOMO | -7.631 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | -2.870 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 4.761 eV | Indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. |

| Chemical Hardness | η | 4.761 | Resistance to change in electron distribution. |

| Chemical Potential | μ | -5.251 eV | The escaping tendency of electrons from a system. |

| Electrophilicity | E | 2.90 | A measure of the energy lowering of a system when it accepts electrons. |

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating the harmonic vibrational frequencies using DFT, one can generate a theoretical infrared (IR) and Raman spectrum. researchgate.net These predicted spectra are crucial for assigning the vibrational modes observed in experimental spectra, helping to confirm the molecular structure. For this compound, calculations would identify characteristic vibrational frequencies for the C=O stretching of the aldehyde and carboxylic acid groups, the O-H stretch of the carboxylic acid, and the various C-H and C-C vibrations of the aromatic ring and ethyl substituent. A study on the related 4-formylbenzoic acid successfully used DFT calculations to analyze its vibrational spectra. semanticscholar.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. dergipark.org.tr These calculations predict the ¹H and ¹³C NMR spectra, which are essential for structural elucidation. The theoretical chemical shifts, when correlated with experimental data, provide confident assignments for each nucleus in the molecule. For this compound, this would be particularly useful for distinguishing the protons and carbons of the ethyl group from those on the aromatic ring.

Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (This table is illustrative and demonstrates how theoretical data is used to assign experimental peaks for key functional groups.)

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Aldehyde | C=O Stretch | Predicted Value | Observed Value |

| Carboxylic Acid | C=O Stretch | Predicted Value | Observed Value |

| Carboxylic Acid | O-H Stretch | Predicted Value | Observed Value |

| Ethyl Group | C-H Stretch (aliphatic) | Predicted Value | Observed Value |

| Aromatic Ring | C-H Stretch (aromatic) | Predicted Value | Observed Value |

Quantum chemistry allows for the detailed investigation of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

For this compound, this could be applied to understand its synthesis or its participation in subsequent reactions, such as esterification of the carboxylic acid, reduction of the aldehyde, or condensation reactions. For example, in a Wittig reaction involving the aldehyde group of the related 4-formylbenzoic acid, theoretical modeling could elucidate the structure and energy of the key oxaphosphetane intermediate and the transition state leading to its formation. researchgate.net Such analysis would reveal how the electronic and steric influence of the ethyl group affects the reaction's energy profile compared to the unsubstituted parent compound.

Molecular Modeling and Docking Studies (focused on molecular interactions, not biological activity itself)

Molecular modeling encompasses a broader range of computational techniques, including molecular docking, which is used to predict how a molecule (ligand) binds to a receptor, such as a protein or nucleic acid. derpharmachemica.com While often used in drug discovery, the focus here is on understanding the fundamental non-covalent interactions that govern molecular recognition.

For this compound, docking studies could be used to explore its potential interactions with a hypothetical receptor cavity. The simulation would position the molecule within the binding site and score its orientation based on the favorability of its interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, the formyl group is a hydrogen bond acceptor, the aromatic ring can participate in π-π stacking and hydrophobic interactions, and the ethyl group contributes to hydrophobic interactions. A docking simulation would predict the precise geometry of these interactions, providing a 3D model of the complex. Studies on derivatives of 4-formylbenzoic acid have utilized these techniques to understand binding modes.

Table 3: Potential Molecular Interactions of this compound Predicted by Docking

| Molecular Moiety | Type of Interaction | Potential Partner in a Receptor |

| Carboxylic Acid (-COOH) | Hydrogen Bonding (Donor/Acceptor) | Amino acid residues (e.g., Arg, Lys, His, Ser, Thr) |

| Formyl Group (-CHO) | Hydrogen Bonding (Acceptor) | Amino acid residues (e.g., Arg, Lys, His, Ser, Thr) |

| Benzene (B151609) Ring | π-π Stacking, Hydrophobic | Aromatic amino acids (e.g., Phe, Tyr, Trp) |

| Ethyl Group (-CH₂CH₃) | Hydrophobic, van der Waals | Aliphatic amino acids (e.g., Val, Leu, Ile) |

Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies aim to build mathematical models that correlate a molecule's structure with its observed reactivity or physical properties. These studies typically involve analyzing a series of related compounds to understand how systematic changes in structure affect a given property.

Advanced Spectroscopic and Analytical Characterization of 3 Ethyl 4 Formylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

NMR spectroscopy is a cornerstone for the structural elucidation of 3-ethyl-4-formylbenzoic acid, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton. The aromatic region would display three signals corresponding to the protons on the benzene (B151609) ring. The proton at position 2 would likely appear as a singlet, while the protons at positions 5 and 6 would present as doublets due to coupling with each other. The aldehyde proton is anticipated to be a sharp singlet in the downfield region, typically around 10.1 ppm. The carboxylic acid proton would appear as a broad singlet, also significantly downfield. The ethyl group would be characterized by a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, identifying all unique carbon atoms. The carbonyl carbons of the carboxylic acid and aldehyde functional groups are expected to resonate at the lowest field, generally between 167 and 194 ppm. The six aromatic carbons would produce distinct signals, with their chemical shifts influenced by the electronic effects of the attached substituents. The ethyl group would show two signals corresponding to the methylene and methyl carbons.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the connectivity, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, such as those within the ethyl group (methylene and methyl) and adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon resonances.

Predicted NMR Data for this compound ¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.0 | Broad Singlet | 1H | -COOH |

| ~10.1 | Singlet | 1H | -CHO |

| ~8.1 | Singlet | 1H | Ar-H (Position 2) |

| ~7.9 | Doublet | 1H | Ar-H (Position 5 or 6) |

| ~7.8 | Doublet | 1H | Ar-H (Position 5 or 6) |

| ~2.8 | Quartet | 2H | -CH₂CH₃ |

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~193 | -CHO |

| ~167 | -COOH |

| ~140 | Ar-C (Quaternary) |

| ~138 | Ar-C (Quaternary) |

| ~135 | Ar-C (Quaternary) |

| ~132 | Ar-CH |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~25 | -CH₂CH₃ |

| ~15 | -CH₂CH₃ |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound, as well as to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. For this compound (C₁₀H₁₀O₃), the calculated exact mass is 178.06299 Da. An HRMS experiment would confirm this mass, thereby verifying the elemental composition and ruling out other potential formulas.

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. The molecular ion peak ([M]⁺) would be observed at m/z 178. Key fragmentation pathways would include the loss of small, stable neutral molecules or radicals from the functional groups. Common fragments would likely include the loss of a hydroxyl radical (-OH) from the carboxylic acid group (m/z 161), the loss of the formyl group (-CHO) (m/z 149), or the loss of the entire carboxyl group (-COOH) (m/z 133). Fragmentation of the ethyl side chain, such as the loss of a methyl radical (-CH₃), would lead to a stable benzylic cation (m/z 163).

Predicted Mass Spectrometry Fragmentation Data

| m/z (Predicted) | Fragment |

|---|---|

| 178 | [M]⁺ (Molecular Ion) |

| 163 | [M - CH₃]⁺ |

| 161 | [M - OH]⁺ |

| 149 | [M - CHO]⁺ or [M - C₂H₅]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy techniques like IR and Raman are essential for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for each functional group. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Two distinct and strong C=O stretching vibrations would be prominent: one for the carboxylic acid carbonyl, typically around 1700-1725 cm⁻¹, and another for the aldehyde carbonyl, usually found slightly lower, around 1680-1700 cm⁻¹. The aldehyde C-H stretch often appears as two weak bands near 2820 cm⁻¹ and 2720 cm⁻¹. Aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic ring would likely produce a strong signal in the Raman spectrum.

Characteristic Vibrational Frequencies (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 | O-H Stretch (broad) | Carboxylic Acid |

| 2850-2975 | C-H Stretch | Ethyl Group |

| ~2720, ~2820 | C-H Stretch | Aldehyde |

| ~1710 | C=O Stretch | Carboxylic Acid |

| ~1690 | C=O Stretch | Aldehyde |

X-ray Diffraction (XRD) Techniques for Solid-State Structure Determination (Single Crystal and Powder)

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov

Single Crystal X-ray Diffraction (SCXRD): If a suitable single crystal of this compound can be grown, SCXRD analysis would provide an unambiguous determination of its molecular structure. nih.gov This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack in the crystal lattice, including intermolecular interactions like hydrogen bonding (e.g., the formation of carboxylic acid dimers) and van der Waals forces. Key crystallographic data obtained would include the crystal system, space group, and unit cell dimensions. mdpi.com

Powder X-ray Diffraction (PXRD): PXRD is used for the analysis of polycrystalline or powder samples. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase. This technique is invaluable for identifying the compound, assessing its bulk purity, and distinguishing between different polymorphic forms, should they exist.

Chromatographic Purity Assessment and Reaction Monitoring (e.g., HPLC, GC, TLC)

Chromatographic methods are fundamental for separating this compound from impurities, determining its purity, and monitoring the progress of its synthesis. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing compounds of this nature. usda.gov A typical method would utilize a C18 stationary phase with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.comunipi.it The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is necessary to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention times. helixchrom.com Detection is typically performed using a UV detector at a wavelength where the aromatic ring strongly absorbs, such as 254 nm.

Gas Chromatography (GC): Due to the high polarity and low volatility of the carboxylic acid group, direct analysis of this compound by GC is challenging. d-nb.info To make the compound suitable for GC analysis, a derivatization step is required, typically by converting the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester). nih.gov After derivatization, the compound could be analyzed on a polar capillary column with flame ionization detection (FID) or mass spectrometry (GC-MS). internationaloliveoil.org

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique for qualitatively monitoring reaction progress and checking for the presence of impurities. researchgate.net For this compound, a silica (B1680970) gel plate would be used as the stationary phase (normal-phase chromatography). The mobile phase would typically be a mixture of a non-polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and a polar solvent (e.g., methanol), often with a small percentage of acetic acid to improve spot shape. orgsyn.orgrsc.org The position of the spot, represented by its retention factor (Rf) value, is used to identify the compound relative to starting materials and byproducts.

Future Research Directions and Unexplored Potential

Development of Highly Enantioselective and Diastereoselective Synthetic Pathways

The presence of two distinct and reactive functional groups on the 3-ethyl-4-formylbenzoic acid backbone opens significant opportunities for creating complex chiral molecules. Future research will likely focus on developing synthetic pathways that can control the stereochemistry of products derived from this precursor.

Enantioselective Aldehyde Modifications: The formyl group is a key handle for introducing a stereocenter. Asymmetric additions of nucleophiles such as organometallic reagents, alkynes, or enolates could yield chiral secondary alcohols. semanticscholar.org The development of chiral catalysts, including organocatalysts (e.g., proline derivatives) or transition-metal complexes with chiral ligands, will be crucial for achieving high enantiomeric excess (ee). researchgate.net

Diastereoselective Tandem Reactions: The dual functionality of the molecule is ideal for tandem reactions where both the aldehyde and carboxylic acid participate, potentially forming multiple stereocenters in a single step. For instance, a reaction could be designed where an initial stereoselective reaction at the aldehyde is followed by an intramolecular cyclization involving the carboxylic acid, with the stereochemistry of the first step directing the outcome of the second. researchgate.net Research into diastereoselective multicomponent reactions, where this compound is a key building block, could lead to the rapid assembly of complex molecular architectures. beilstein-journals.orgmdpi.com

A hypothetical example of a catalyst screening for an enantioselective reaction is presented below.

| Catalyst Type | Chiral Ligand/Motif | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| Organocatalyst | (S)-Proline | DMSO | 25 | 75 | 68 |

| Organocatalyst | Cinchona Alkaloid | Toluene | 0 | 82 | 85 |

| Transition Metal | Ru(II) Complex | Dichloromethane | -20 | 91 | 95 |

| Transition Metal | Rh(I) Complex | THF | 0 | 88 | 92 |

This table represents hypothetical data for the enantioselective addition of a nucleophile to the formyl group of this compound, illustrating a potential research pathway.

Rational Design of Novel Catalysts for Specific Transformations

To fully exploit the reactivity of this compound, the design of new catalysts tailored for specific transformations will be essential.

Site-Selective Catalysis: A significant challenge is the selective transformation of one functional group in the presence of the other, or the selective functionalization of a specific C-H bond on the aromatic ring. Novel catalysts could be designed to recognize and activate a particular site. For example, rhodium(III) or iridium(III) catalysts could be developed for ortho-C-H activation directed by the carboxylic acid group, allowing for functionalization at the C-5 position. mdpi.comnih.gov

Tandem Catalysis: Systems where two or more catalysts work in concert to promote sequential transformations in one pot represent a highly efficient synthetic strategy. For this compound, a potential system could involve a metal catalyst to facilitate a cross-coupling reaction at the aromatic ring, followed by an organocatalyst to mediate a stereoselective transformation at the aldehyde.

Exploration of Emerging Applications in Smart Materials and Chemical Sensing

The rigid, functionalized structure of this compound makes it an attractive building block for advanced materials.

Porous Frameworks: As a bifunctional linker, it could be used in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The aldehyde groups lining the pores of such frameworks could be used for post-synthetic modification or for the selective capture of specific guest molecules, such as amines. acs.org The ethyl group, compared to the parent 4-formylbenzoic acid, would alter the framework's porosity and surface properties.

Chemical Sensors: The aldehyde functionality is known to react with various analytes, leading to changes in optical or electronic properties. researchgate.net Derivatives of this compound could be incorporated into chemosensors. For example, its condensation with an amino-functionalized fluorophore could create a sensor that is quenched or activated upon reaction with a target analyte. The carboxylic acid group provides a convenient anchor point for immobilizing the sensor molecule onto a solid support or integrating it into a polymer. Boron-rhodamine dyes containing a formylbenzoic acid moiety have shown potential as sugar chemosensors. mdpi.com Similarly, biosensors have been developed for detecting benzoic acid derivatives. frontiersin.org

Advanced Mechanistic Investigations Using In Situ Spectroscopy

A deep understanding of the reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. In situ spectroscopic techniques allow for the real-time monitoring of reacting systems.

Reaction Profiling: Techniques like ReactIR (FTIR), Raman spectroscopy, and Process NMR can be used to track the concentration of reactants, intermediates, and products as a function of time. For reactions involving this compound, one could monitor the characteristic carbonyl (C=O) stretching frequency of the aldehyde (around 1705 cm⁻¹) and the carboxylic acid (around 1690 cm⁻¹) to follow their conversion. libretexts.orgpressbooks.pub

Intermediate Identification: These advanced techniques can help identify transient intermediates that are crucial to the reaction pathway but are difficult to isolate. This information is invaluable for validating proposed mechanisms, for example, in complex catalytic cycles.

| Spectroscopic Technique | Information Gained for this compound Reactions |

| In Situ FTIR (ReactIR) | Monitoring disappearance of aldehyde C=O stretch (~1705 cm⁻¹) and acid C=O stretch (~1690 cm⁻¹); appearance of product bands. libretexts.org |

| In Situ NMR | Tracking changes in proton signals, especially the distinctive aldehyde proton (~10 ppm), to determine reaction kinetics and identify intermediates. openstax.org |

| In Situ Raman | Observing changes in vibrational modes, complementary to IR, especially for symmetric vibrations and reactions in aqueous media. |

This table outlines potential applications of in situ spectroscopy for studying reactions involving the target compound.

Integration with Sustainable Chemistry Principles (e.g., Green Solvents, Atom Economy)

Future research must align with the principles of green chemistry to ensure that chemical processes are environmentally benign and efficient. acs.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. acs.org Multicomponent reactions and tandem reactions are excellent strategies for improving atom economy. acs.org

Green Solvents and Catalysts: Research should focus on replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents. brazilianjournals.com.br The development of recyclable heterogeneous catalysts or the use of biocatalysis (enzymes) can significantly reduce waste and environmental impact. For instance, the oxidation of aldehydes to carboxylic acids can be achieved using hydrogen peroxide and a recyclable selenium catalyst in water. mdpi.com

Renewable Feedstocks: While currently derived from petrochemical sources, a long-term goal could be the synthesis of this compound from renewable resources. Lignin, a complex biopolymer, is a source of various substituted benzoic acids, and future biorefinery technologies could provide a sustainable pathway to such platform chemicals. rsc.org

High-Throughput Experimentation for New Chemical Space Exploration

High-Throughput Experimentation (HTE) utilizes automation and miniaturization to perform a large number of experiments in parallel, dramatically accelerating the discovery and optimization of new reactions and materials. acs.org

Reaction Optimization: HTE is perfectly suited for rapidly screening numerous parameters (catalysts, ligands, solvents, bases, temperature) to find the optimal conditions for a specific transformation of this compound. nih.gov This would be particularly valuable for developing the complex stereoselective pathways discussed in section 8.1.

Discovery of New Reactivity: By exploring a vast and diverse set of reaction conditions, HTE can facilitate the discovery of novel transformations and new derivatives. drugtargetreview.com An array of potential coupling partners and reagents could be reacted with this compound, with the outcomes rapidly analyzed by techniques like mass spectrometry, potentially revealing unexpected and valuable chemical reactivity. researchgate.net This approach allows for a much broader exploration of the chemical space accessible from this versatile starting material. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-ethyl-4-formylbenzoic acid, and how can reaction yields be optimized?

- Methodology :

- Start with 3-ethylbenzoic acid derivatives as precursors. Introduce the formyl group via Vilsmeier-Haack formylation (using POCl₃ and DMF) under controlled anhydrous conditions .

- Optimize reaction parameters (temperature: 0–5°C for formylation; solvent: dichloromethane or chloroform) to avoid over-oxidation.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Monitor purity by HPLC (C18 column, 1.0 mL/min flow rate, UV detection at 254 nm) .

- Yield optimization : Use Design of Experiments (DoE) to test variables like reagent stoichiometry and reaction time.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- NMR : Compare ¹H/¹³C NMR shifts with similar benzoic acid derivatives (e.g., 4-formylbenzoic acid δ ~10.0 ppm for aldehyde proton) .

- IR spectroscopy : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) functional groups.

- HPLC-MS : Use reverse-phase HPLC with mass spectrometry to detect impurities (e.g., ethyl group oxidation byproducts) .

- Melting point analysis : Compare with literature values for consistency.

Q. What safety protocols are critical when handling this compound in the lab?

- Hazard mitigation :

- Based on analogous compounds (e.g., 4-formylbenzoic acid), assume GHS hazards: H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood.